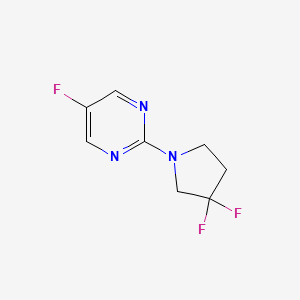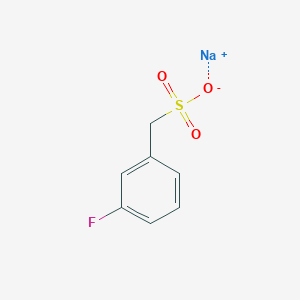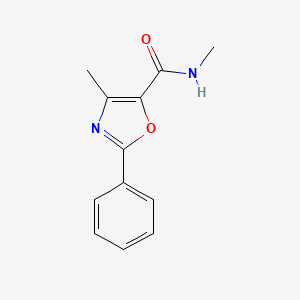![molecular formula C21H18N2O4S2 B2881726 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-31-2](/img/structure/B2881726.png)
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzenesulfonyl group could potentially be introduced via a sulfonation reaction . The methoxyphenyl group might be added through a Friedel-Crafts alkylation . The thiophenyl group and the oxazole ring could be formed through cyclization reactions. The amine group might be introduced through a nucleophilic substitution or addition reaction .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The benzenesulfonyl group could undergo electrophilic aromatic substitution reactions . The methoxy group on the phenyl ring could direct electrophilic aromatic substitution to the ortho and para positions . The amine group could act as a nucleophile in substitution or addition reactions .Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Research has shown that compounds structurally related to 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. Novel triazole derivatives and benzenesulfonamide groups containing Schiff bases have been synthesized, demonstrating potential in the field of medicinal chemistry for treating infections and cancer. These studies highlight the versatile applications of such compounds in developing new therapeutic agents with antimicrobial and anticancer properties (Bektaş et al., 2007), (Pişkin et al., 2020).
Photodynamic Therapy for Cancer Treatment
A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base highlighted its high singlet oxygen quantum yield. This makes it a promising candidate for photodynamic therapy (PDT) applications in cancer treatment. The compound's excellent fluorescence properties and high singlet oxygen quantum yield are crucial for Type II mechanisms in PDT, underscoring its potential as an effective Type II photosensitizer for cancer therapy (Pişkin et al., 2020).
Synthesis and Chemical Reactions
The versatility of compounds related to 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine extends to their synthesis and reactions. Studies detail the synthesis of various derivatives through reactions involving ester ethoxycarbonylhydrazones, primary amines, and Schiff base formation, highlighting the chemical diversity and potential for creating novel compounds with significant biological activities (Bektaş et al., 2007), (Habib et al., 2013).
Inhibition of Carbonic Anhydrase
Compounds with a structure similar to 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine have shown potential as carbonic anhydrase inhibitors. These inhibitors have been demonstrated to possess potent inhibitory effects against various isozymes of carbonic anhydrase, suggesting their potential in treating diseases where inhibition of this enzyme is beneficial, such as in glaucoma treatment through lowering intraocular pressure (Casini et al., 2002).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-26-16-11-9-15(10-12-16)14-22-20-21(23-19(27-20)18-8-5-13-28-18)29(24,25)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUWBFGMMJDWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2881647.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2881648.png)
![4-Methoxy-1-methyl-5-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2881650.png)
![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)
![(2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2881652.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2881655.png)




